Cas no 2228238-01-3 (3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine)

3-(2-Chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine is a fluorinated pyridine derivative with a unique structural profile, combining a chloro-fluoropyridine core with a difluorinated amine side chain. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogenated and fluorinated moieties for enhanced reactivity and metabolic stability. The presence of both chlorine and fluorine substituents on the pyridine ring may contribute to selective binding interactions, while the difluoromethylamine group could improve lipophilicity and bioavailability. Its structural features make it a candidate for further derivatization in medicinal chemistry, particularly in the development of biologically active molecules targeting specific enzymatic pathways.
3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine structure
2228238-01-3 structure
Product Name:3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine
CAS No:2228238-01-3
MF:C9H10ClF3N2
MW:238.637311458588
CID:6264647
PubChem ID:165797232
Update Time:2025-05-24

3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine
    • EN300-1962676
    • 2228238-01-3
    • Inchi: 1S/C9H10ClF3N2/c1-9(14,8(12)13)3-5-2-6(11)4-15-7(5)10/h2,4,8H,3,14H2,1H3
    • InChI Key: ISGAEVKHVWPBJN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CN=1)F)CC(C)(C(F)F)N

Computed Properties

  • Exact Mass: 238.0484605g/mol
  • Monoisotopic Mass: 238.0484605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine Pricemore >>

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3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine Related Literature

Additional information on 3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine

3-(2-Chloro-5-Fluoropyridin-3-yl)-1,1-Difluoro-2-Methylpropan-2-Amine: A Comprehensive Overview

3-(2-Chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine is a highly specialized organic compound with the CAS registry number 2228238-01-3. This compound has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research due to its unique structural properties and potential applications. The molecule is characterized by a pyridine ring substituted with chlorine and fluorine atoms, coupled with a difluorinated tertiary amine group, making it a versatile building block for various chemical transformations.

The synthesis of 3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine involves a series of intricate chemical reactions, including nucleophilic substitutions and fluorination processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structure has been extensively studied using modern analytical techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its conformational flexibility and electronic properties.

One of the most notable applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. For instance, it has been employed in the development of novel antidepressants and neuroprotective agents, where its fluorinated tertiary amine group plays a crucial role in modulating pharmacokinetic profiles. Additionally, research has shown that this compound exhibits antimicrobial activity, making it a promising candidate for the design of new antibiotics.

The fluorinated substituents in 3-(2-chloro-5-fluoropyridin-3-yl)-1,1-difluoro-2-methylpropan-2-amine contribute significantly to its chemical reactivity and stability. Recent studies have explored its use in click chemistry reactions, where it serves as a reactive partner for forming stable covalent bonds under mild conditions. This property has opened new avenues for its application in drug discovery and materials science.

In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Preliminary results indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential ecological footprint. However, further research is required to fully understand its long-term effects on aquatic and terrestrial ecosystems.

The development of efficient analytical methods for detecting 3-(2-chloro-5-fluoropyridin-3-yli)-1,1-difluoro...

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